4-Benzyl-7-oxa-4-azaspiro[2.5]octane
CAS No.: 218594-11-7
Cat. No.: VC3756293
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane - 218594-11-7](/images/structure/VC3756293.png)
Specification
CAS No. | 218594-11-7 |
---|---|
Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | 4-benzyl-7-oxa-4-azaspiro[2.5]octane |
Standard InChI | InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2 |
Standard InChI Key | FQCMCXAXQIYZGQ-UHFFFAOYSA-N |
SMILES | C1CC12COCCN2CC3=CC=CC=C3 |
Canonical SMILES | C1CC12COCCN2CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a nitrogen-containing heterocyclic compound with a distinctive spirocyclic structure. It belongs to the broader class of azaspiro compounds, which are characterized by a spiro fusion where two rings share a single carbon atom.
Basic Identifiers
Parameter | Value |
---|---|
IUPAC Name | 4-benzyl-7-oxa-4-azaspiro[2.5]octane |
CAS Registry Number | 218594-11-7 |
MDL Number | MFCD22690545 |
PubChem CID | 22342692 |
Molecular Formula | C₁₃H₁₇NO |
Molecular Weight | 203.28 g/mol |
The compound is characterized by a benzyl group attached to a nitrogen atom within a heterocyclic ring system containing both nitrogen and oxygen atoms . The core structure features a spirocyclic system where a cyclopropane ring and a morpholine-like ring share a spiro carbon atom.
Structural Representation
The compound's structure can be represented using various notations:
Notation Type | Representation |
---|---|
SMILES | C1CC12COCCN2CC3=CC=CC=C3 |
InChI | InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2 |
InChIKey | FQCMCXAXQIYZGQ-UHFFFAOYSA-N |
The spirocyclic system includes a cyclopropane ring fused to a six-membered morpholine-type ring containing both a nitrogen atom (at position 4) and an oxygen atom (at position 7) . The nitrogen atom is further functionalized with a benzyl group, which consists of a methylene linker connected to a phenyl ring.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-benzyl-7-oxa-4-azaspiro[2.5]octane are important for understanding its behavior in various chemical and biological systems.
Property | Value | Source |
---|---|---|
Physical State | Solid (inferred) | - |
LogP | 1.98930 | |
Polar Surface Area (PSA) | 12.47000 | |
Typical Purity (Commercial) | 95-97% |
Chemical Properties
While detailed experimental chemical property data is limited in the available literature, several properties can be inferred from its structure:
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The tertiary amine group (N-benzyl) is expected to exhibit basic properties
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The ether linkage provides potential for hydrogen bonding as an acceptor
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The spirocyclic system likely confers conformational rigidity
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The benzyl group contributes to lipophilicity and potential π-π interactions
The compound possesses a unique three-dimensional structure due to its spirocyclic nature, which may influence its reactivity and binding properties in various applications.
Synthesis Methods
Related Synthetic Approaches
Insights can be gained from the synthesis of related compounds:
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The patent CN119101009A describes the preparation of 4-oxa-7-azaspiro[2.5]octane, which has a similar spirocyclic framework but with reversed positions of the nitrogen and oxygen atoms . Key steps in this synthesis include:
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Benzylation reactions using benzyl bromide
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Reduction reactions using hydrogen with Pd/C catalyst
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Ring formation reactions to establish the spirocyclic system
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The synthesis of 2-azaspiro[3.4]octane described in RSC Publishing involves annulation strategies that could be adapted for similar spirocyclic systems . This approach includes:
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Annulation of the cyclopentane ring
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Annulation of the four-membered ring
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Use of readily available starting materials with conventional chemical transformations
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For the parent compound 7-oxa-4-azaspiro[2.5]octane (without the benzyl group), synthetic approaches would likely involve initial formation of the spirocyclic system followed by N-benzylation .
Related Compounds and Structural Analogs
Understanding structural analogs can provide valuable context for the properties and potential applications of 4-benzyl-7-oxa-4-azaspiro[2.5]octane.
Key Structural Analogs
Compound | CAS Number | Relationship to Target Compound |
---|---|---|
7-Oxa-4-azaspiro[2.5]octane | 126616-59-9 | Parent compound (lacking benzyl group) |
4-Oxa-7-azaspiro[2.5]octane | - | Positional isomer (oxygen and nitrogen positions swapped) |
6-Benzyl-1-oxa-6-azaspiro[2.5]octane | 19867-34-6 | Positional isomer (different numbering system) |
4,7-Diazaspiro[2.5]octane | - | Analog with nitrogen instead of oxygen |
Structural Comparison
The spirocyclic framework is a common feature among these compounds, providing conformational rigidity that can be advantageous in various applications, particularly in medicinal chemistry where precise spatial arrangements of functional groups are often critical for biological activity.
The presence or absence of the benzyl group significantly affects the lipophilicity and hydrogen bonding potential of these compounds. The benzyl group in 4-benzyl-7-oxa-4-azaspiro[2.5]octane increases lipophilicity and provides additional opportunities for π-π interactions with aromatic systems, which could be relevant for receptor binding in biological systems .
Hazard Statement | Classification | Relevance |
---|---|---|
H302 | Harmful if swallowed [Warning Acute toxicity, oral] | Likely applicable |
H312 | Harmful in contact with skin [Warning Acute toxicity, dermal] | Likely applicable |
H315 | Causes skin irritation [Warning Skin corrosion/irritation] | Potentially applicable |
H335 | May cause respiratory irritation [Warning Specific target organ toxicity] | Potentially applicable |
These hazards are based on data for the related compound and should be considered as potential risks until specific data for 4-benzyl-7-oxa-4-azaspiro[2.5]octane becomes available .
Recommended Precautions
Based on the hazard information for related compounds, the following precautions are recommended:
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Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection
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Avoid dust formation and inhalation
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Ensure adequate ventilation in the workspace
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Avoid contact with skin, eyes, and clothing
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Wash thoroughly after handling
Supplier | Catalog ID | Purity | Reference |
---|---|---|---|
Advanced ChemBlocks | Q54702 | 97% | |
BLD Pharma | - | Not specified | |
LookChem | - | 95-97% |
The compound is typically available for research purposes, with purities generally ranging from 95% to 97%.
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